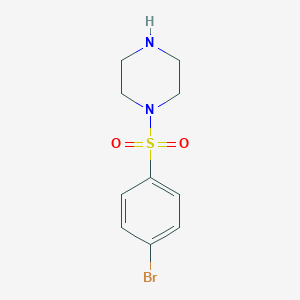

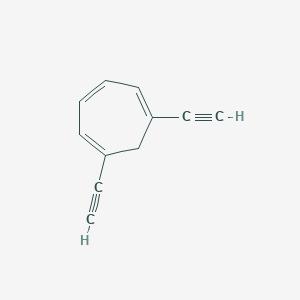

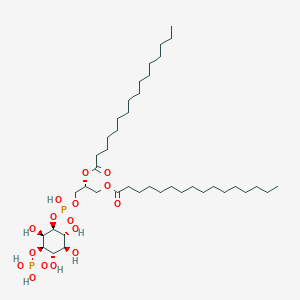

![molecular formula C22H31NO4 B060998 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline CAS No. 164859-57-8](/img/structure/B60998.png)

2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. The drug gained popularity in the early 2010s as a substitute for other hallucinogenic drugs such as LSD and psilocybin mushrooms. However, due to its high potency and potential for adverse effects, it has been classified as a Schedule I controlled substance in the United States.

Mechanism Of Action

The hallucinogenic effects of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline are believed to be due to its interaction with the serotonin 2A receptor. The drug binds to the receptor and activates it, leading to alterations in perception, thought, and mood. The exact mechanism by which 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline produces its effects is not fully understood, but it is thought to involve changes in the activity of certain brain regions, such as the prefrontal cortex and the default mode network.

Biochemical And Physiological Effects

The use of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline can produce a range of biochemical and physiological effects. These can include changes in heart rate, blood pressure, and body temperature, as well as alterations in sensory perception and mood. The drug has been associated with a number of adverse effects, including seizures, respiratory distress, and even death in some cases.

Advantages And Limitations For Lab Experiments

One advantage of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline for lab experiments is its high potency. This allows researchers to use smaller amounts of the drug, which can be beneficial for studies involving animal models or cell cultures. Additionally, the drug's effects are relatively short-lived, which can make it easier to study the acute effects of the drug. However, the high potency of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline also means that it can be difficult to control the dose, and the potential for adverse effects means that careful safety precautions must be taken when working with the drug.

Future Directions

There are several potential directions for future research on 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline. One area of interest is the drug's potential therapeutic uses, particularly in the treatment of mood and anxiety disorders. Additionally, there is a need for more research on the long-term effects of the drug, particularly with regards to its potential for addiction and other adverse outcomes. Finally, more research is needed to better understand the mechanism of action of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline, which could lead to the development of new treatments for a range of conditions.

Synthesis Methods

The synthesis of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced using sodium borohydride to form the amine, which is then reacted with 2-methyl-2-butene to form the final product. The synthesis of 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline requires specialized equipment and knowledge of organic chemistry, and should only be performed by trained professionals in a controlled laboratory setting.

Scientific Research Applications

Despite its classification as a controlled substance, 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline has been the subject of scientific research in recent years. One area of research has focused on the drug's potential therapeutic uses. Studies have shown that 2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline has a high affinity for the serotonin 2A receptor, which is involved in regulating mood, perception, and cognition. This has led some researchers to explore the drug's potential as a treatment for conditions such as depression, anxiety, and post-traumatic stress disorder.

properties

CAS RN |

164859-57-8 |

|---|---|

Product Name |

2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline |

Molecular Formula |

C22H31NO4 |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline |

InChI |

InChI=1S/C22H31NO4/c1-14(2)22(15-9-10-18(24-5)19(11-15)25-6)16-12-20(26-7)21(27-8)13-17(16)23(3)4/h9-14,22H,1-8H3 |

InChI Key |

DRGAXGSOANHNPU-UHFFFAOYSA-N |

SMILES |

CC(C)C(C1=CC(=C(C=C1)OC)OC)C2=CC(=C(C=C2N(C)C)OC)OC |

Canonical SMILES |

CC(C)C(C1=CC(=C(C=C1)OC)OC)C2=CC(=C(C=C2N(C)C)OC)OC |

synonyms |

2-Methyl-1-(3,4-dimethoxyphenyl)-1-(2-dimethylamino-4,5-dimethoxypheny l)propane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

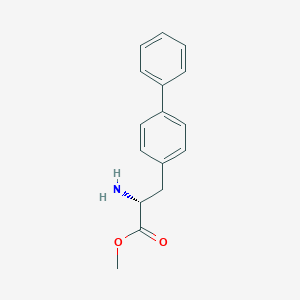

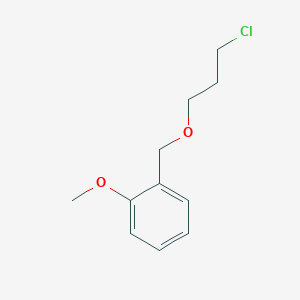

![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)

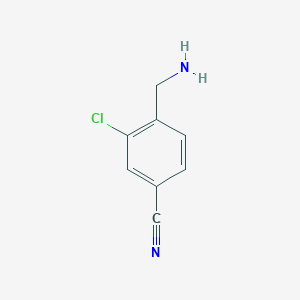

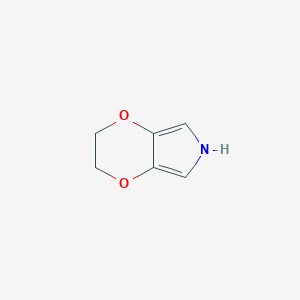

![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

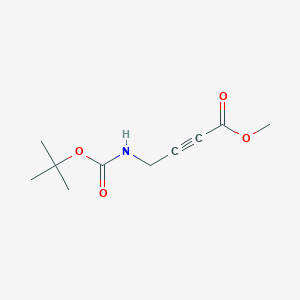

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)